molecular formula C16H14FN3O2 B1621495 N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 202475-55-6

N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

Katalognummer: B1621495
CAS-Nummer: 202475-55-6
Molekulargewicht: 299.3 g/mol
InChI-Schlüssel: DFWBDVRBHHFDNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a fluorophenyl group attached to the quinazoline core, which is further substituted with two methoxy groups. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine typically involves the condensation of 3-fluoroaniline with 6,7-dimethoxy-4-chloroquinazoline. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the amine group, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Efficacy

1. Mechanism of Action

Research has demonstrated that N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine exhibits significant anticancer activity against various cancer cell lines. In a study published in Molecules, DW-8 was evaluated for its efficacy against human colorectal cancer cell lines (HCT116, HT29, SW620) and human breast cancer cells (BT-20). The compound showed the highest selectivity and potency in inhibiting the proliferation of these cancer cells, with IC50 values indicating effective doses for inducing cell death through intrinsic apoptosis pathways .

2. Selectivity and Potency

The selectivity index of DW-8 in colorectal cancer cells was found to be greater than two-fold compared to non-cancerous colon cell lines. Specifically, the IC50 values were reported as follows:

  • HCT116: 8.50 ± 2.53 µM
  • HT29: 5.80 ± 0.92 µM
  • SW620: 6.15 ± 0.37 µM
  • Non-cancerous CRL1459: 14.05 ± 0.37 µM .

This selectivity suggests that DW-8 could be a promising candidate for targeted cancer therapies.

Induction of Apoptosis

1. Apoptotic Pathways

The compound induces apoptosis in cancer cells by activating caspases, which are crucial for the apoptotic process. The study showed significant upregulation of cleaved caspase-3 and caspase-7 in SW620 cells treated with DW-8, indicating that the compound triggers cell death via caspase-dependent mechanisms .

2. Reactive Oxygen Species (ROS) Production

DW-8 was also shown to increase levels of reactive oxygen species (ROS) within the cancer cells, which is a known trigger for apoptosis. The fluorescence assays indicated that treatment with DW-8 led to a marked increase in ROS levels compared to control groups .

Case Studies and Research Findings

StudyCell Lines TestedIC50 Values (µM)Mechanism
Molecules (2021)HCT1168.50 ± 2.53Apoptosis via caspases
Molecules (2021)HT295.80 ± 0.92ROS production
Molecules (2021)SW6206.15 ± 0.37Intrinsic apoptotic pathway

Wirkmechanismus

The mechanism of action of N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine involves the inhibition of specific enzymes or receptors. It is known to interact with tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the proliferation of cancer cells and induce apoptosis.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine is unique due to the presence of the fluorophenyl group, which enhances its binding affinity and specificity towards certain molecular targets. This structural feature distinguishes it from other quinazoline derivatives and contributes to its potential therapeutic efficacy.

Biologische Aktivität

N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its biological activity as an epidermal growth factor receptor (EGFR) inhibitor. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C14_{14}H14_{14}F1_{1}N3_{3}O2_{2} and a molecular weight of approximately 273.28 g/mol. Its structure features a quinazoline core with methoxy groups at the 6 and 7 positions and a fluorophenyl substituent at the 3 position. This configuration contributes to its biological activity, particularly in targeting tyrosine kinases involved in cancer progression.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of EGFR tyrosine kinase activity. By binding to the ATP-binding site of EGFR, it disrupts downstream signaling pathways critical for cell proliferation and survival. This inhibition is crucial in cancer therapy, as aberrant EGFR signaling is often implicated in various malignancies.

Anticancer Properties

Numerous studies have demonstrated the anticancer efficacy of this compound:

  • In vitro Studies : Research indicates that this compound exhibits potent antiproliferative activity against various cancer cell lines. For instance, it has shown significant efficacy in colorectal cancer cells (HCT116, HT29, SW620), with IC50_{50} values indicating strong inhibition of cell growth. In one study, the compound was found to mediate intrinsic apoptosis in colon cancer cells through the activation of caspases .
  • Mechanistic Insights : The compound induces apoptosis by upregulating cleaved caspase-3 and caspase-7 levels, indicating that it activates the intrinsic apoptotic pathway. Additionally, it enhances the expression of cleaved PARP, further supporting its role in promoting apoptosis .

Comparative Efficacy

A comparative analysis of related compounds reveals that this compound demonstrates superior activity against EGFR compared to other quinazoline derivatives. For example:

CompoundIC50_{50} (nM)Target
This compound2.21EGFR
Lapatinib27.06EGFR
Gefitinib20.72EGFR

This table illustrates that this compound has a significantly lower IC50_{50}, indicating higher potency as an EGFR inhibitor compared to established drugs like lapatinib and gefitinib .

Preclinical Models

In preclinical models involving rat cerebral ischemia, derivatives related to this compound have been evaluated for cerebroprotective properties. Results showed that certain derivatives exhibited neuroprotective effects comparable to standard treatments .

Clinical Implications

The implications of these findings suggest that compounds like this compound could serve as promising candidates for further development in cancer therapeutics, particularly in cases resistant to conventional treatments.

Eigenschaften

IUPAC Name

N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWBDVRBHHFDNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363059
Record name 11N-112
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202475-55-6
Record name 11N-112
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Employing the same method used for compound 1, 4-chloro-6,7-dimethoxyquinazoline (113 mg, 0.5 mmol) and 3-fluoroaniline (48 μL, 0.5 mmol) afforded compound 2 as the hydrochloride salt in 98% yield (166 mg). 1H NMR [((CD3)2SO) δ11.59(s, 1H), 8.85(s, 1H), 8.43(s, 1H), 7.7(m, 1H), 7.6(m,1H), 7.5(m, 1H), 7.4(s, 1H), 7.1(s, 1H), 4.1(s, 3H), 3.96(s, 3H). MS, m/e: 300 (M+), 299 [(M-H)+ ]. Anal. Calcd. for C16H15FClN3O2 : C, 57.14; H, 4.46; N, 12.50. Found: C, 57.09; H, 4.53; N, 12.49.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
113 mg
Type
reactant
Reaction Step Two
Quantity
48 μL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
Reactant of Route 2
Reactant of Route 2
N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
Reactant of Route 3
Reactant of Route 3
N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
Reactant of Route 4
Reactant of Route 4
N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
Reactant of Route 5
Reactant of Route 5
N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
Reactant of Route 6
Reactant of Route 6
N-(3-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.